molecular formula C14H13FN2O2 B2971872 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 338404-14-1

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2971872
CAS No.: 338404-14-1
M. Wt: 260.268
InChI Key: HBJJCPJIYQCMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a dimethylcarboxamide group

Scientific Research Applications

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of fluorobenzoyl compounds can vary depending on their structure and the biological system they interact with . For instance, some fluorobenzoyl derivatives have been studied for their role in inhibiting certain enzymes .

Safety and Hazards

Fluorobenzoyl compounds can be hazardous and may cause skin and eye irritation . They should be handled with care, using appropriate personal protective equipment .

Future Directions

Research on fluorobenzoyl compounds is ongoing, and these compounds continue to be of interest in various fields, including medicinal chemistry and organic synthesis . Future research may focus on exploring their potential applications and understanding their properties and reactivity in greater detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoyl chloride, is prepared by reacting 2-fluorobenzoic acid with thionyl chloride.

    Pyrrole Formation: The pyrrole ring is synthesized through a condensation reaction involving an appropriate amine and a diketone.

    Coupling Reaction: The fluorobenzoyl chloride is then reacted with the pyrrole derivative in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzoyl chloride
  • 2-fluorobenzoic acid
  • N-2-fluorobenzoyl-N’-4-(N,N-dimethyl)amidophenylthiourea

Uniqueness

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJJCPJIYQCMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328402
Record name 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338404-14-1
Record name 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.